molecular formula C14H12Cl2N2O B11950856 1-(4-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea

1-(4-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea

Cat. No.: B11950856
M. Wt: 295.2 g/mol
InChI Key: UAIPSXNHHKDQEQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two chlorinated phenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 4-chloro-2-methylaniline with 3-chloroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups on the phenyl rings.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(3-chlorophenyl)urea
  • N-(4-methylphenyl)-N’-(3-chlorophenyl)urea
  • N-(4-chloro-2-methylphenyl)-N’-(3-methylphenyl)urea

Uniqueness

N-(4-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea is unique due to the specific arrangement of chlorinated and methylated phenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(3-chlorophenyl)urea

InChI

InChI=1S/C14H12Cl2N2O/c1-9-7-11(16)5-6-13(9)18-14(19)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H2,17,18,19)

InChI Key

UAIPSXNHHKDQEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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